
2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule. It contains a tetrahydronaphthalen-2-yl group, a sulfonyl group, a piperidin-4-yl group, and a nicotinonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydronaphthalen-2-yl group is a polycyclic aromatic hydrocarbon, the sulfonyl group is a sulfur-containing group, the piperidin-4-yl group is a nitrogen-containing cyclic compound, and the nicotinonitrile group contains a nitrile functional group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The nitrile group could undergo reactions such as hydrolysis or reduction, the sulfonyl group could participate in substitution reactions, and the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring and the nitrile group could increase its polarity, potentially affecting its solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Retinoid X Receptor (RXR)-Selective Agonists
- Research Focus : Sulfonic acid analogues of this compound, including bexarotene, have been synthesized and assessed for selective RXR agonism. These compounds are evaluated for potential in treating cutaneous T-cell lymphoma (CTCL) and are analyzed for their ability to bind RXR and impact RXR-dependent receptor pathways (Heck et al., 2016).
Herbicidal Activity
- Research Focus : The synthesis of optically active derivatives of this compound and their herbicidal activity have been investigated. The study involved synthesizing enantiomers of specific sulfonamide derivatives and testing their herbicidal effects, indicating that the (S)-isomers were the active forms (Hosokawa et al., 2001).
Antioxidant and Tumor Inhibitory Activity
- Research Focus : Various derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties have been synthesized and evaluated for their antioxidant and tumor inhibitory activities. Some derivatives showed promising potency against liver cancer cells (Hamdy et al., 2013).
Antimicrobial Agents
- Research Focus : New tetrahydronaphthalene-sulfonamide derivatives have been synthesized and tested for antimicrobial activities against various bacterial strains. Some compounds demonstrated marked safety profiles towards human normal cells (Mohamed et al., 2021).
Safety and Hazards
Zukünftige Richtungen
The study and application of “2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile” could be a potential area of future research. Its complex structure and the presence of several different functional groups make it an interesting candidate for further investigation .
Eigenschaften
IUPAC Name |
2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c22-15-18-6-3-11-23-21(18)27-19-9-12-24(13-10-19)28(25,26)20-8-7-16-4-1-2-5-17(16)14-20/h3,6-8,11,14,19H,1-2,4-5,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTDGYDBDBHHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Methoxyphenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2462575.png)
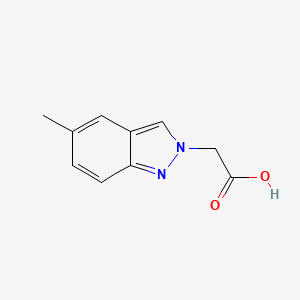

![4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2462583.png)
![(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2462584.png)
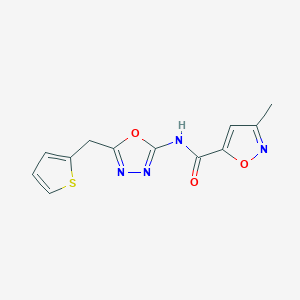
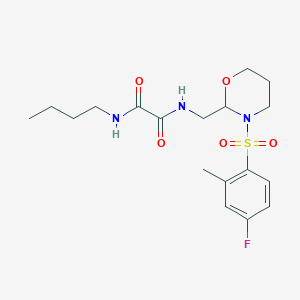
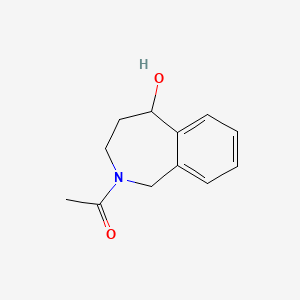

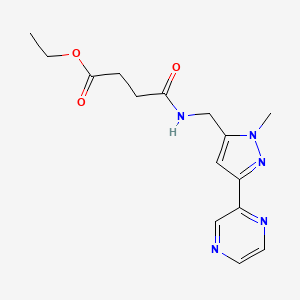
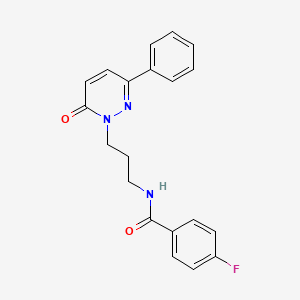
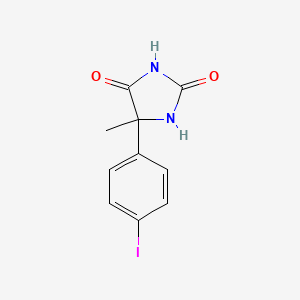
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2462596.png)